molecular formula C5H6O3 B597865 PENTANEDIOIC-D6 ANHYDRIDE CAS No. 1219794-53-2

PENTANEDIOIC-D6 ANHYDRIDE

Cat. No.: B597865
CAS No.: 1219794-53-2
M. Wt: 120.137
InChI Key: VANNPISTIUFMLH-NMFSSPJFSA-N
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Description

Pentanedioic-d6 anhydride (CAS RN 1219794-53-2) is a deuterated derivative of glutaric anhydride, where six hydrogen atoms are replaced with deuterium (D), resulting in the molecular formula C5D6O3 and a molecular weight of 120.13 g/mol . This compound is synthesized with 98 atom% deuterium enrichment, making it highly valuable in nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds like this minimize proton interference, enabling precise structural elucidation in complex organic or biochemical systems. Its anhydride structure facilitates reactions with nucleophiles, such as amines or alcohols, to form deuterium-labeled esters or amides, critical for isotopic tracing in pharmaceutical and metabolic studies .

Properties

CAS No.

1219794-53-2

Molecular Formula

C5H6O3

Molecular Weight

120.137

IUPAC Name

3,3,4,4,5,5-hexadeuteriooxane-2,6-dione

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2

InChI Key

VANNPISTIUFMLH-NMFSSPJFSA-N

SMILES

C1CC(=O)OC(=O)C1

Synonyms

PENTANEDIOIC-D6 ANHYDRIDE

Origin of Product

United States

Preparation Methods

Sulfonic Acid-Catalyzed Cyclization

This method optimizes the dehydration of deuterated glutaric acid using sulfonic acid catalysts, enabling lower reaction temperatures (150–200°C vs. 250–280°C in non-catalyzed methods).

Industrial-Scale Protocol :

  • Feedstock Preparation : Deuterated glutaric acid is synthesized via D2O hydrolysis of glutaric anhydride.

  • Reactor Conditions :

    • Temperature: 150–200°C

    • Pressure: Atmospheric (with water removal via azeotropic distillation)

    • Catalyst: 0.5–1.0 wt% methanesulfonic acid.

  • Product Isolation : Molten anhydride is cooled to 20°C, yielding crystalline pentanedioic-d6 anhydride.

Advantages :

  • Energy Efficiency : 30–40% reduction in energy consumption compared to thermal methods.

  • Byproduct Mitigation : Minimal formation of glutaric acid dimers (<2%).

Advanced Catalytic Deuteration Using Pd/C-Al-D2O Systems

In Situ Deuterium Generation

A novel approach employs Pd/C catalysts with aluminum and D2O to generate deuterium gas (D2) in situ, facilitating selective H-D exchange.

Reaction Setup :

  • Deuterium Source : Aluminum powder reacts with D2O, producing D2 gas and Al(OD)3.

  • Catalytic Cycle : Pd/C mediates H-D exchange at α-positions of glutaric anhydride.

Optimized Conditions :

  • Temperature: 80–100°C

  • Pressure: 1–2 bar D2

  • Time: 24–48 hours

  • Yield: 99% deuterium incorporation at α-positions.

Applications :

  • Pharmaceutical Labeling : Enables site-specific deuteration for metabolic studies.

  • Kinetic Isotope Effects : Alters reaction pathways for mechanistic investigations.

Industrial vs. Laboratory-Scale Synthesis

ParameterLaboratory ScaleIndustrial Scale
Deuteration Method D2O reflux (48h)Continuous D2O flow reactors
Catalyst p-Toluenesulfonic acid (0.5%)Methanesulfonic acid (1.0%)
Temperature 80–100°C150–200°C
Yield 85–90%90–95%
Purity >98% (HPLC)>99.5% (GC-MS)

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: Pentanedioic-d6 anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form deuterated glutaric acid.

    Esterification: Reacts with alcohols to form deuterated esters.

    Amidation: Reacts with amines to form deuterated amides.

Common Reagents and Conditions:

    Hydrolysis: Water or deuterium oxide (D2O) under acidic or basic conditions.

    Esterification: Alcohols in the presence of acid catalysts.

    Amidation: Amines under mild heating conditions.

Major Products:

    Hydrolysis: Deuterated glutaric acid.

    Esterification: Deuterated esters.

    Amidation: Deuterated amides.

Scientific Research Applications

Pentanedioic-d6 anhydride is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: Applied in the production of deuterated compounds for various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanedioic-d6 anhydride involves its ability to undergo chemical reactions similar to its non-deuterated counterpart, glutaric anhydride. The presence of deuterium atoms provides unique insights into reaction mechanisms by altering the kinetic isotope effects. This allows researchers to study the detailed pathways and intermediates involved in chemical reactions.

Comparison with Similar Compounds

This compound vs. Methylsuccinic Anhydride

  • Structural Differences : this compound is a linear five-carbon dicarboxylic acid anhydride with full deuteration at the methylene positions. In contrast, methylsuccinic anhydride (C5H6O3) is a branched analog with a methyl group replacing one hydrogen on the central carbon, reducing symmetry and altering reactivity .
  • Deuterium Impact: The deuterium substitution in this compound increases its molecular weight by ~5.3% compared to its non-deuterated counterpart (glutaric anhydride, C5H6O3, MW 114.10).
  • Applications : While Methylsuccinic anhydride is used in esterification and polymerization reactions due to its liquid state and lower cost, this compound is specialized for high-resolution NMR and metabolic tracer studies .

This compound vs. Sedoheptulose Anhydride

  • Structural Differences : Sedoheptulose anhydride (C7H12O6) is a seven-carbon sugar anhydride, structurally unrelated to the five-carbon glutaric acid derivatives. Its cyclic hemiacetal structure contrasts with the linear dicarboxylic anhydride group of Pentanedioic-d6 .
  • Functional Contrast: Sedoheptulose anhydride is primarily used in carbohydrate chemistry research, whereas this compound serves analytical and synthetic roles in deuterium-labeled chemistry.

Research Findings and Implications

  • Deuterium Isotope Effects: Studies on deuterated anhydrides indicate minimal kinetic isotope effects (KIEs) in esterification or hydrolysis reactions, ensuring that this compound behaves similarly to non-deuterated analogs in synthetic pathways. However, its isotopic purity (98 atom% D) ensures minimal proton contamination in NMR spectra .
  • Deuterium’s higher mass may slightly elevate its melting point compared to non-deuterated analogs.
  • Safety and Handling: this compound’s safety profile is inferred from non-deuterated glutaric anhydride, which is corrosive and requires handling in inert atmospheres. Sedoheptulose anhydride’s hazards are less characterized, underscoring the need for precautionary measures in research settings .

Q & A

Q. How is Pentanedioic-d6 Anhydride synthesized, and what analytical methods confirm its isotopic purity?

Synthesis typically involves deuteration of pentanedioic acid precursors under controlled conditions (e.g., acid-catalyzed exchange reactions with D₂O or deuterated reagents). Isotopic purity (98 atom% D) is verified via ¹H/²H NMR and mass spectrometry (MS) . For NMR, the absence of proton signals in the CD₂ and COOH regions confirms deuterium incorporation, while MS detects the molecular ion peak at m/z 120.13 (C₅D₆O₃) .

Q. What are the primary challenges in handling this compound in aqueous reactions?

Deuterated anhydrides hydrolyze more slowly than their protonated counterparts due to kinetic isotope effects. Researchers must use anhydrous solvents (e.g., deuterated DMSO or THF) and inert atmospheres to minimize hydrolysis. Reaction progress should be monitored via FT-IR (loss of anhydride C=O stretching at ~1800 cm⁻¹) or HPLC with deuterated solvent compatibility .

Q. How can researchers validate the absence of proton contamination in deuterated derivatives?

Contamination is assessed through:

  • Elemental Analysis (EA): Comparing experimental vs. theoretical %D values.
  • Isotopic Ratio Mass Spectrometry (IRMS): Quantifying D/H ratios.
  • Control Experiments: Repeating reactions with non-deuterated analogs to identify proton-driven side reactions .

Advanced Research Questions

Q. How does isotopic substitution in this compound influence its reactivity in esterification or polymerization studies?

Deuterium’s higher mass reduces vibrational frequencies, altering activation energies. For example:

  • Esterification Kinetics: Rate constants (k) for deuterated vs. non-deuterated anhydrides can be compared using Arrhenius plots to quantify isotope effects.
  • Polymer Chain Dynamics: Deuterated polymers exhibit distinct glass transition temperatures (Tg) and NMR relaxation times , which are studied via DSC and solid-state NMR .

Q. What methodological strategies resolve discrepancies in deuterium incorporation efficiency across different synthetic routes?

Contradictions arise from varying reaction conditions (e.g., catalyst type, temperature). Researchers should:

  • Systematically Optimize Parameters: Use a Design of Experiments (DoE) approach to test variables like solvent polarity and catalyst loading.
  • Cross-Validate Techniques: Compare deuteration levels via LC-MS (for intermediates) and EA (for final products).
  • Report Detailed Protocols: Ensure reproducibility by documenting inert atmosphere requirements and drying steps for reagents .

Q. How can this compound be applied in tracing metabolic pathways using stable isotope labeling?

Deuterated anhydrides serve as precursors for synthesizing deuterated diacids (e.g., glutaric acid-d6), which are used in:

  • Mass Spectrometry Imaging (MSI): To track metabolic flux in cell cultures.
  • In Vivo Studies: Administering deuterated compounds and analyzing biofluids via UHPLC-HRMS to detect deuterium-retaining metabolites.
  • Data Interpretation: Normalize isotopic enrichment against background signals using software like XCMS or MetaScope .

Methodological Considerations Table

ParameterTechnique/ApproachRelevance to this compound Research
Isotopic Purity ¹H/²H NMR, IRMS, EAEnsures >98% deuteration for kinetic/mechanistic studies
Reaction Monitoring FT-IR (anhydride C=O), HPLC with deuterated mobile phasesMinimizes solvent interference in aqueous systems
Data Contradiction Analysis DoE, LC-MS cross-validation, error propagation modelsIdentifies optimal synthetic routes and reduces variability

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